molecular formula C9H13N3O B8515882 N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide

Cat. No.: B8515882
M. Wt: 179.22 g/mol
InChI Key: LOYYJPMIEKYEQS-UHFFFAOYSA-N
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Description

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C9H13N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide typically involves the reaction of 2-amino-4-methylpyridine with acetamidomethyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: A closely related compound with similar chemical properties.

    2-Amino-3-methylpyridine: Another derivative of pyridine with comparable reactivity.

    2-Amino-5-methylpyridine: Shares structural similarities and undergoes similar chemical reactions.

Uniqueness

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamidomethyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-[(6-amino-4-methylpyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C9H13N3O/c1-6-3-9(10)12-5-8(6)4-11-7(2)13/h3,5H,4H2,1-2H3,(H2,10,12)(H,11,13)

InChI Key

LOYYJPMIEKYEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-aminomethyl-4-methylpyridine dihydrochloride (70 mg, 0.333 mmol) in methanol (2 mL) were added triethylamine (93 uL, 0.667 mmol) and acetic anhydride (47 uL, 0.498 mmol). The reaction mixture was stirred for 2 h at room temperature and then evaporated. The residue was chromatographed on silica gel (10% methanol/methylene chloride) to afford pure title compound.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
93 μL
Type
reactant
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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